N-Desmethyl Imatinib-d8 is a deuterated derivative of N-Desmethyl Imatinib, which is an active metabolite of Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors. The deuteration of N-Desmethyl Imatinib enhances its stability and allows for more precise pharmacokinetic studies due to the distinct mass signatures provided by the deuterium atoms.
N-Desmethyl Imatinib-d8 is synthesized from Imatinib through a process that incorporates deuterium into the molecular structure. This compound is commercially available from various chemical suppliers and has been utilized in numerous pharmacological studies to investigate the metabolism and bioavailability of Imatinib and its metabolites in biological systems.
N-Desmethyl Imatinib-d8 falls under the category of pharmaceutical compounds, specifically as a synthetic organic compound used in medicinal chemistry and pharmacology. It is classified as a deuterated internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The synthesis of N-Desmethyl Imatinib-d8 typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity of N-Desmethyl Imatinib-d8. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the successful incorporation of deuterium and to assess the purity of the final product.
The molecular formula for N-Desmethyl Imatinib-d8 is . The structure consists of a modified imidazopyridine core similar to that of its parent compound, with specific hydrogen atoms replaced by deuterium.
N-Desmethyl Imatinib-d8 can undergo various chemical reactions similar to those of its non-deuterated counterpart, including:
The use of N-Desmethyl Imatinib-d8 in analytical methods enhances sensitivity and specificity due to its distinct mass profile compared to non-deuterated compounds, allowing for accurate quantification even at low concentrations.
N-Desmethyl Imatinib acts primarily by inhibiting specific tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. By blocking these kinases, it helps prevent cancer cell growth and promotes apoptosis.
Research indicates that N-Desmethyl Imatinib retains significant inhibitory activity against several tyrosine kinases, contributing to its effectiveness as a therapeutic agent when studying drug interactions and metabolic pathways.
N-Desmethyl Imatinib-d8 is widely used in pharmacokinetic studies to:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0